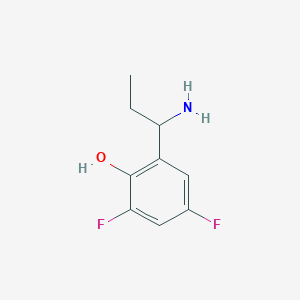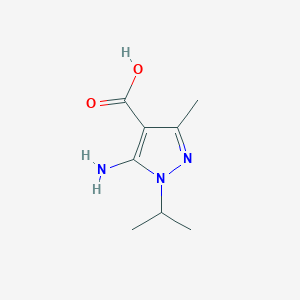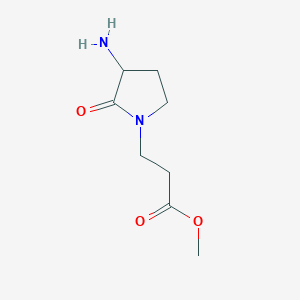
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate: is an organic compound with the molecular formula C8H14N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate typically involves the reaction of pyrrolidine derivatives with appropriate esterifying agents. One common method involves the reaction of 3-amino-2-oxopyrrolidine with methyl acrylate under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include modulation of enzyme activity and interference with metabolic processes .
類似化合物との比較
- Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate
- (S)-2-(Boc-amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate
Comparison: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
特性
分子式 |
C8H14N2O3 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)3-5-10-4-2-6(9)8(10)12/h6H,2-5,9H2,1H3 |
InChIキー |
BMYPCLAGSPMBEJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1CCC(C1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chloro-3-methylphenyl)methyl]piperidine](/img/structure/B13314922.png)

![2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B13314935.png)


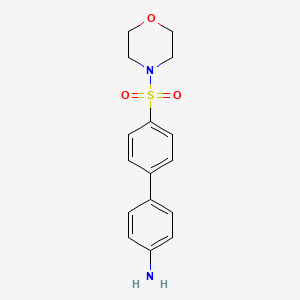
![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)
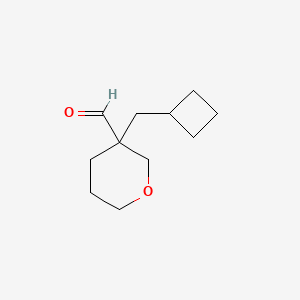
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)

